![molecular formula C22H20ClN5O2S B2368424 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)éthyl)-4-méthoxybenzamide CAS No. 872996-19-5](/img/structure/B2368424.png)
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)éthyl)-4-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Des composés contenant un hétérocycle de 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine se sont avérés présenter une activité anticancéreuse . Cela suggère que votre composé, qui contient une structure similaire de triazolo[4,3-b]pyridazin-3-yl, pourrait également avoir des applications anticancéreuses potentielles.
Activité antimicrobienne
Ces composés se sont également avérés avoir des propriétés antimicrobiennes . Ils se sont avérés efficaces contre les bactéries à Gram positif et à Gram négatif .
Activité analgésique et anti-inflammatoire
Les dérivés de 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine se sont avérés présenter des activités analgésiques et anti-inflammatoires . Cela suggère que votre composé pourrait également avoir un potentiel en tant qu'analgésique ou anti-inflammatoire.
Activité antioxydante
Ces composés se sont également avérés présenter une activité antioxydante . Cela signifie qu'ils pourraient potentiellement être utilisés dans les traitements des maladies causées par le stress oxydatif.
Activité antivirale
Les dérivés de 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine se sont avérés présenter des activités antivirales . Cela suggère que votre composé pourrait également avoir un potentiel en tant qu'agent antiviral.
Inhibition enzymatique
Ces composés se sont avérés inhiber diverses enzymes, notamment l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline, la lipase et l'aromatase . Cela suggère que votre composé pourrait également avoir un potentiel en tant qu'inhibiteur enzymatique, ce qui pourrait avoir diverses applications thérapeutiques.
Agents antituberculeux
Les dérivés de 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine se sont avérés présenter des activités antituberculeuses . Cela suggère que votre composé pourrait également avoir un potentiel en tant qu'agent antituberculeux.
Utilisation potentielle dans les pesticides
Des composés contenant un hétérocycle de 1,2,4-oxadiazole se sont avérés présenter des activités biologiques agricoles à large spectre et peuvent être utilisés comme pharmacophore pour concevoir de nouveaux pesticides . Compte tenu des similitudes structurelles, votre composé pourrait également avoir des applications potentielles dans ce domaine.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is suggested that the compound may interact with its targets through specific interactions with different target receptors . This interaction could lead to changes in the function of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (for anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), oxidative stress (for antioxidant activity), viral replication (for antiviral activity), and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.
Result of Action
Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (for anticancer activity), killing or inhibiting the growth of microbes (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), reducing oxidative stress (for antioxidant activity), inhibiting viral replication (for antiviral activity), and inhibiting various enzymes .
Propriétés
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDJHYDZJIEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)
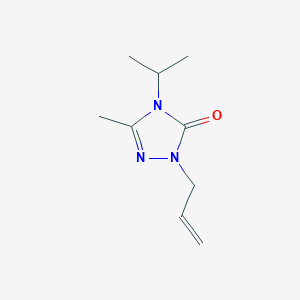
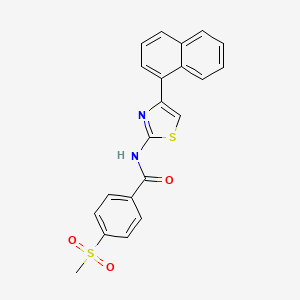
![2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2368350.png)
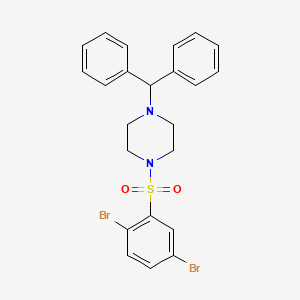
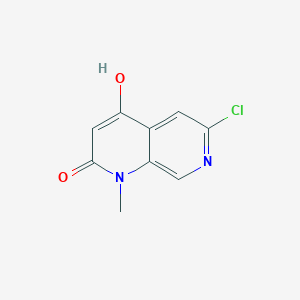
![(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile](/img/structure/B2368353.png)
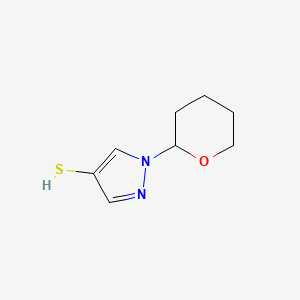

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2368360.png)
![3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2368362.png)
![(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2368364.png)
